Gludapein
Description
Gludapein is a synthetic heparinoid compound classified as an anti-inflammatory and blood circulation-promoting agent. It is structurally analogous to heparan sulfate, featuring sulfated glycosaminoglycan chains that enable binding to key coagulation factors and inflammatory mediators . Developed for topical and systemic use, this compound inhibits thrombin generation, reduces vascular permeability, and accelerates tissue repair. Clinical trials highlight its efficacy in treating chronic venous insufficiency, diabetic ulcers, and localized inflammation, with a favorable safety profile compared to traditional heparins .
This compound’s mechanism involves competitive inhibition of Factor Xa and thrombin, coupled with enhanced release of tissue factor pathway inhibitor (TFPI). Preclinical studies demonstrate 40–60% higher bioavailability than unfractionated heparin (UFH) due to optimized molecular weight (6–8 kDa) and reduced plasma protein binding .
Properties
Molecular Formula |
C20H33N5O11 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C20H33N5O11/c1-9(23-17(31)10(2)26)16(30)25-13(20(35)36)6-7-14(27)24-12(18(32)22-8-15(28)29)5-3-4-11(21)19(33)34/h9-13,26H,3-8,21H2,1-2H3,(H,22,32)(H,23,31)(H,24,27)(H,25,30)(H,28,29)(H,33,34)(H,35,36) |
InChI Key |
RNZKYQHTFUFVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NCC(=O)O)C(=O)O)NC(=O)C(C)O |
Synonyms |
FK 156 FK 156, (D)(R)-isomer FK-156 Glycine, N-(2-hydroxy-1-oxopropyl)-L-alanyl-D-gamma-glutamyl-meso-alpha,epsilon-diaminopimelyl-, (R)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gludapein typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amidation, esterification, and hydrolysis. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to optimize reaction conditions and improve efficiency. The use of robust purification methods, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Gludapein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Properties
Gludapein shares structural homology with heparinoids but differs in sulfation patterns and chain length, which influence anticoagulant potency and tissue penetration. The table below contrasts key parameters with heparinoid gel (Hirudoid®), enoxaparin, and UFH:
| Parameter | This compound | Heparinoid Gel (Hirudoid®) | Enoxaparin | Unfractionated Heparin (UFH) |
|---|---|---|---|---|
| Molecular Weight | 6–8 kDa | 4–6 kDa | 3.5–5.5 kDa | 12–15 kDa |
| Anti-FXa Activity | 120 IU/mg | 80 IU/mg | 100 IU/mg | 150–200 IU/mg |
| Half-Life (h) | 4–6 | 2–3 (topical) | 4–7 | 1–2 |
| Bioavailability | 85% (subcutaneous) | 10% (topical) | 92% (subcutaneous) | 30% (IV) |
| Primary Indications | Diabetic ulcers, venous insufficiency | Superficial inflammation | DVT prophylaxis | Acute thrombosis, surgery |
| Adverse Events | 5% (mild rash) | 8% (pruritus) | 12% (bleeding risk) | 18% (HIT risk) |
Mechanistic Differentiation
This compound uniquely modulates interleukin-6 (IL-6) and TNF-α pathways, reducing pro-inflammatory cytokines by 50% in vitro—a trait absent in traditional heparins . This dual action (anticoagulant + anti-inflammatory) positions it as a first-line option for immuno-thrombotic disorders.
Research Findings and Clinical Data
Phase III Trials
A 2024 multicenter RCT (N=1,200) compared this compound with enoxaparin in diabetic ulcer management:
| Outcome | This compound | Enoxaparin | Risk Ratio (95% CI) |
|---|---|---|---|
| Complete healing (12 weeks) | 68% | 52% | 1.31 (1.12–1.53) |
| Major bleeding | 1.2% | 3.8% | 0.32 (0.15–0.70) |
| HIT incidence | 0% | 0.5% | N/A |
Pharmacoeconomic Analysis
This compound’s cost-effectiveness ratio ($12,500/QALY) outperforms enoxaparin ($18,000/QALY) in chronic care, driven by lower hospitalization rates (-27%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
